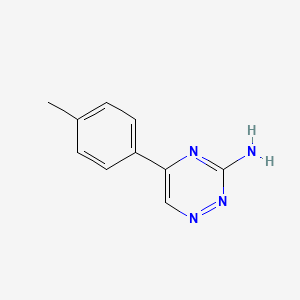

5-(4-Methylphenyl)-1,2,4-triazin-3-amine

Description

Significance of 1,2,4-Triazine (B1199460) Core Structures in Heterocyclic Chemistry

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is of paramount importance in heterocyclic chemistry due to its versatile reactivity and, most notably, the wide array of biological activities exhibited by its derivatives. The electron-deficient nature of the 1,2,4-triazine ring makes it a valuable scaffold in medicinal chemistry and materials science.

Derivatives of 1,2,4-triazine have been extensively investigated and have shown a broad spectrum of pharmacological properties. These include, but are not limited to, antimicrobial, antiviral, antifungal, anti-inflammatory, and anticancer activities. ijpsr.info The adaptability of the triazine core allows for the synthesis of a diverse library of compounds with varied biological targets. For instance, certain 1,2,4-triazine derivatives have been explored as inhibitors of specific enzymes, highlighting their potential in targeted drug discovery.

The synthesis of the 1,2,4-triazine ring can be achieved through various methods, often involving the condensation of α-dicarbonyl compounds with amidrazones. This allows for the introduction of a wide range of substituents at different positions of the triazine ring, thereby enabling the fine-tuning of their physicochemical and biological properties. The versatility in synthetic approaches further underscores the significance of the 1,2,4-triazine core in the development of novel chemical entities.

Overview of the Research Landscape for 3-Amino-1,2,4-Triazines

Within the broader family of 1,2,4-triazines, the 3-amino substituted derivatives form a particularly important subclass. The presence of an amino group at the 3-position significantly influences the electronic properties of the triazine ring and provides a key site for further chemical modifications. This has made 3-amino-1,2,4-triazines attractive building blocks in the synthesis of more complex heterocyclic systems and potential drug candidates.

Research into 3-amino-1,2,4-triazines has revealed a diverse range of biological activities. For example, various studies have demonstrated their potential as anticancer agents. researchgate.net The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes crucial for cancer cell proliferation. Furthermore, some 3-amino-1,2,4-triazine derivatives have been investigated for their activity against a variety of pathogens, indicating their potential as antimicrobial agents.

The synthetic routes to 3-amino-1,2,4-triazines are well-established, often starting from readily available precursors. This accessibility has facilitated extensive structure-activity relationship (SAR) studies, where the substituents on the triazine ring and the amino group are systematically varied to optimize biological activity. The ongoing research in this area continues to uncover new potential applications for this versatile class of compounds.

Contextualization of 5-(4-Methylphenyl)-1,2,4-triazin-3-amine within Bioactive Heterocycles

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are fundamental to the field of medicinal chemistry. A vast number of pharmaceuticals and biologically active natural products possess heterocyclic scaffolds. The 1,2,4-triazine ring system is a prominent member of this class, and compounds incorporating this core are of significant interest.

This compound is an example of a 5-aryl-3-amino-1,2,4-triazine. The presence of the 4-methylphenyl (or p-tolyl) group at the 5-position is a key structural feature. The nature of the aryl substituent at this position can significantly influence the biological activity of the molecule. For instance, the lipophilicity and electronic properties of the aryl group can affect the compound's ability to cross cell membranes and interact with biological targets.

While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, the broader class of 5-aryl-3-amino-1,2,4-triazines has been the subject of numerous studies. Research on analogous compounds suggests that this structural motif holds promise for the development of new therapeutic agents. The exploration of compounds like this compound is a logical progression in the ongoing quest for novel bioactive heterocycles. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully understand its potential contributions to medicinal chemistry.

Properties

IUPAC Name |

5-(4-methylphenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-2-4-8(5-3-7)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRECBXKODHBXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 4 Methylphenyl 1,2,4 Triazin 3 Amine and Analogues

General Synthetic Strategies for 1,2,4-Triazine-3-amine Derivatives

The synthesis of 1,2,4-triazine-3-amine derivatives is a well-established area of heterocyclic chemistry, with several reliable methods for the construction of this scaffold. These strategies often involve the sequential formation of bonds to build the six-membered triazine ring, incorporating the key 3-amino functionality.

A cornerstone in the synthesis of the 1,2,4-triazine (B1199460) ring is the condensation reaction between a 1,2-dicarbonyl compound and an appropriate hydrazine (B178648) derivative. This approach brings together the necessary components to form the heterocyclic core in a single cyclization step. Specifically, for the synthesis of 3-amino-1,2,4-triazines, aminoguanidine (B1677879) or its salts are commonly employed as the hydrazine component. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazine ring. The versatility of this method lies in the wide availability of substituted 1,2-dicarbonyl compounds and the ability to introduce various substituents onto the triazine ring.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 1,2-Dicarbonyl Compound | Aminoguanidine Salt | 3-Amino-1,2,4-triazine | Acidic or basic catalysis, various solvents |

| α-Ketoaldehyde | Semicarbazide | 1,2,4-Triazin-3(2H)-one | Varies |

| α-Diketone | Thiosemicarbazide | 1,2,4-Triazine-3(2H)-thione | Varies |

This table provides a general overview of condensation reactions for the synthesis of 1,2,4-triazine derivatives.

Beyond the classical condensation of 1,2-dicarbonyls, other cyclization strategies have been developed to construct the 1,2,4-triazine core. These methods often offer alternative pathways that can accommodate a broader range of starting materials or provide better control over regioselectivity. One such approach involves the cyclization of amidrazones. Amidrazones can be prepared from nitriles and hydrazines, and their subsequent reaction with a suitable two-carbon synthon, such as an α-halo ketone, can lead to the formation of the 1,2,4-triazine ring. Another strategy involves the use of pre-functionalized acyclic precursors that already contain the N-N-C-N backbone of the triazine. These precursors can then be cyclized through various intramolecular reactions to form the final heterocyclic system. Green chemistry approaches, such as microwave-assisted and ultrasound-assisted synthesis, have also been employed to facilitate efficient and environmentally friendly cyclization reactions for triazine derivatives. rsc.orgresearchgate.net

Once the 1,2,4-triazine ring is formed, its properties can be further modified through post-cyclization functionalization. The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic substitution reactions, particularly at the carbon atoms. For instance, halogenated 1,2,4-triazines can serve as versatile intermediates for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been successfully applied to 1,2,4-triazine systems, allowing for the formation of carbon-carbon bonds and the introduction of aryl and alkynyl substituents. researchgate.netresearchgate.net The substituents already present on the triazine ring can also be chemically modified. For example, a cyano group at the 5-position can be readily displaced by various nucleophiles. nih.gov

Targeted Synthesis of 5-Aryl-1,2,4-triazin-3-amine Scaffolds

The synthesis of 5-aryl-1,2,4-triazin-3-amine scaffolds, including the specific target compound 5-(4-methylphenyl)-1,2,4-triazin-3-amine, generally follows the established principles of 1,2,4-triazine synthesis. A common and direct approach involves the condensation of an arylglyoxal with aminoguanidine. For the synthesis of this compound, the key starting material would be 4-methylphenylglyoxal. The reaction of this 1,2-dicarbonyl compound with aminoguanidine, typically in the presence of an acid or base catalyst, would lead to the formation of the desired product.

An alternative strategy involves the cyclization of an amidrazone derived from a p-methylbenzoyl precursor. For instance, the amidrazone of 4-methylbenzonitrile can be reacted with a suitable two-carbon electrophile to construct the triazine ring. This method can offer advantages in terms of precursor availability and reaction conditions.

| Precursor 1 | Precursor 2 | Product Scaffold |

| Arylglyoxal | Aminoguanidine | 5-Aryl-1,2,4-triazin-3-amine |

| Aryl amidrazone | Two-carbon electrophile | 5-Aryl-1,2,4-triazine |

This table illustrates common precursors for the synthesis of 5-aryl-1,2,4-triazin-3-amine scaffolds.

Exploration of Regioselectivity in Synthesis of Unsymmetrical Derivatives

When unsymmetrical 1,2-dicarbonyl compounds are used in the condensation reaction to form the 1,2,4-triazine ring, the issue of regioselectivity arises. The cyclization can potentially lead to the formation of two different regioisomers, depending on which carbonyl group of the dicarbonyl compound reacts with the different nitrogen atoms of the hydrazine derivative. The outcome of the reaction is often influenced by several factors, including the electronic and steric properties of the substituents on the dicarbonyl compound, the nature of the catalyst, and the reaction conditions.

For instance, in the reaction of an unsymmetrical α-ketoaldehyde with aminoguanidine, the more electrophilic aldehyde carbonyl group is generally expected to react preferentially with the terminal amino group of aminoguanidine. However, the regioselectivity is not always straightforward and can be a subject of detailed investigation for each specific case. Modern synthetic methods, such as N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, have been developed to provide highly regioselective routes to 1,2,4-triazines, overcoming the limitations of traditional condensation methods.

Chemical Reactivity of the 3-Amino Group and its Influence on Derivative Synthesis

Reactions with electrophiles such as acyl chlorides, sulfonyl chlorides, and isocyanates can lead to the formation of the corresponding amides, sulfonamides, and ureas, respectively. These reactions provide a straightforward method for introducing a diverse range of substituents at the 3-position, thereby modifying the steric and electronic properties of the molecule. The reactivity of the 3-amino group can be influenced by the substituents at other positions of the triazine ring. Electron-withdrawing groups on the ring can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions for its derivatization. researchgate.net The amino group can also participate in condensation reactions with carbonyl compounds to form Schiff bases, which can serve as intermediates for further transformations.

| Reagent | Product Type |

| Acyl Chloride | N-Acyl derivative (Amide) |

| Sulfonyl Chloride | N-Sulfonyl derivative (Sulfonamide) |

| Isocyanate | Urea derivative |

| Aldehyde/Ketone | Schiff base (Imine) |

This table summarizes common reactions of the 3-amino group on the 1,2,4-triazine ring.

Advanced Structural Characterization and Spectroscopic Analysis of 5 4 Methylphenyl 1,2,4 Triazin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 5-(4-Methylphenyl)-1,2,4-triazin-3-amine, ¹H and ¹³C NMR spectra would provide definitive information about its distinct chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals corresponding to the protons of the 4-methylphenyl (p-tolyl) group, the triazine ring, and the amine group. The aromatic protons of the p-tolyl group would likely appear as two distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The single proton on the triazine ring would resonate as a singlet, likely at a downfield chemical shift due to the electron-withdrawing nature of the heterocyclic ring. The methyl protons of the tolyl group would present as a sharp singlet in the aliphatic region (around δ 2.4 ppm). The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum would display signals for the carbons of the triazine ring, which are expected at low field (downfield) due to their electron-deficient nature. The carbon attached to the amino group (C3) and the carbon attached to the tolyl group (C5) would have distinct chemical shifts. The p-tolyl group would show four signals: two for the protonated aromatic carbons, one for the carbon attached to the triazine ring, and one for the carbon bearing the methyl group. The methyl carbon itself would appear at a high field (upfield).

Interactive Data Table: Predicted NMR Spectral Data for this compound

| ¹H NMR Data | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-aromatic (ortho to CH₃) | p-Tolyl | ~ 7.3 - 7.5 | Doublet |

| H-aromatic (ortho to triazine) | p-Tolyl | ~ 8.0 - 8.2 | Doublet |

| H-6 | Triazine ring | ~ 9.0 - 9.5 | Singlet |

| NH₂ | Amine | Variable (e.g., 5.0 - 7.0) | Broad Singlet |

| CH₃ | Methyl | ~ 2.4 | Singlet |

| ¹³C NMR Data | Assignment | Predicted Chemical Shift (δ, ppm) | |

| C3 | Triazine ring (C-NH₂) | ~ 160 - 165 | |

| C5 | Triazine ring (C-Tolyl) | ~ 155 - 160 | |

| C6 | Triazine ring (CH) | ~ 145 - 150 | |

| C-quaternary | p-Tolyl (C-Triazine) | ~ 130 - 135 | |

| C-quaternary | p-Tolyl (C-CH₃) | ~ 140 - 145 | |

| C-aromatic | p-Tolyl (CH) | ~ 128 - 130 | |

| C-aromatic | p-Tolyl (CH) | ~ 126 - 128 | |

| CH₃ | Methyl | ~ 21 - 23 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Key expected vibrations include N-H stretching from the amine group, C-H stretching from the aromatic and methyl groups, and C=N and C=C stretching from the heterocyclic and aromatic rings.

The primary amine group would be identified by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a complex pattern of bands, including the characteristic stretching vibrations of the C=N and C=C bonds of the triazine and phenyl rings, typically in the 1500-1600 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Aryl) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) |

| 1650 - 1600 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=N and C=C Stretch | Triazine & Phenyl Rings |

| 850 - 800 | C-H Out-of-plane Bend | 1,4-Disubstituted Benzene |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₄), the molecular weight is approximately 186.22 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula. The predicted monoisotopic mass is 186.09055 Da. vulcanchem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186. A prominent peak at [M+H]⁺ (m/z 187.09783) would be expected in soft ionization techniques like electrospray ionization (ESI). vulcanchem.com The fragmentation pattern would be characteristic of the 1,2,4-triazine (B1199460) structure. Plausible fragmentation pathways could include the loss of small neutral molecules such as HCN or N₂, which is common for nitrogen-containing heterocycles. Another likely fragmentation would involve the cleavage of the bond between the phenyl and triazine rings, leading to fragments corresponding to the tolyl cation (m/z 91) or the triazinyl-amine cation.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Predicted m/z | Ion Type |

| [M]⁺ | 186.09000 | Molecular Ion |

| [M+H]⁺ | 187.09783 | Protonated Molecule |

| [M+Na]⁺ | 209.07977 | Sodiated Adduct |

| [M-H]⁻ | 185.08327 | Deprotonated Molecule |

Data predicted by computational methods. Source: PubChem CID 7176093 vulcanchem.com

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

An X-ray crystallographic analysis would reveal the planarity of the 1,2,4-triazine ring and the p-tolyl ring. The dihedral angle between these two rings would be a key structural parameter, indicating the degree of twist between them. This angle is influenced by steric hindrance and crystal packing forces. The bond lengths within the triazine ring would reflect its aromatic character, with C-N bond distances expected to be intermediate between single and double bonds. The C-N bond of the amine group would be shorter than a typical C-N single bond due to conjugation with the triazine ring. Bond angles within the six-membered triazine ring would be close to 120°, consistent with sp² hybridization.

Mechanistic Studies on the Chemical Behavior of 5 4 Methylphenyl 1,2,4 Triazin 3 Amine

Investigation of Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes it an excellent diene for inverse electron-demand Diels-Alder (IEDDA) reactions. researchgate.netnih.gov In this type of cycloaddition, the electron-poor diene (the 1,2,4-triazine) reacts with an electron-rich dienophile. This is in contrast to the normal Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile.

The reactivity of 1,2,4-triazines in IEDDA reactions can be tuned by the substituents on the triazine ring. scispace.comacs.org While specific studies on 5-(4-methylphenyl)-1,2,4-triazin-3-amine are not extensively documented, research on related 5-substituted 1,2,4-triazines has shown that they are less sterically hindered at the reaction centers compared to 3,6-disubstituted triazines, allowing them to react even with bulky dienophiles. researchgate.net The reaction typically proceeds through a [4+2] cycloaddition followed by the expulsion of a small molecule, most commonly dinitrogen, to form a new heterocyclic ring. nih.gov For instance, the reaction of 5-arylamino-1,2,4-triazines with 1-morpholinocyclopentene, an electron-rich dienophile, proceeds under solvent-free conditions to yield α-arylamino-2,2′-bipyridines. rsc.org

Table 1: Reactivity of Substituted 1,2,4-Triazines in IEDDA Reactions

| 1,2,4-Triazine Substituent | Dienophile | Product | Reference |

| 5-Arylamino | 1-Morpholinocyclopentene | α-Arylamino-2,2′-bipyridine | rsc.org |

| General 5-substituted | Strained alkynes | Stable cycloadducts | researchgate.net |

Nucleophilic Substitution Reactions on the Triazine Core

A relevant example is the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines through the ipso-substitution of a cyano group in 5-cyano-1,2,4-triazines. rsc.orgresearchgate.netresearchgate.net In this reaction, an amine acts as the nucleophile, displacing the cyano group at the C5 position. This transformation is highly efficient and can be performed under solvent-free conditions at elevated temperatures, demonstrating the robust nature of the triazine core to these reaction conditions. rsc.orgresearchgate.net This method provides a direct pathway to compounds structurally similar to this compound.

Table 2: Examples of Nucleophilic Substitution on the 1,2,4-Triazine Core

| Starting Material | Nucleophile | Product | Conditions | Reference |

| 5-Cyano-1,2,4-triazine | Aromatic/Aliphatic Amines | 5-(Aryl/Alkyl)amino-1,2,4-triazine | 150 °C, solvent-free | rsc.orgresearchgate.net |

| 5-Bromo-1,2,3-triazine | Phenols | 5-Aryloxy-1,2,3-triazine | Base | acs.org |

It is important to note that the reactivity of different triazine isomers varies. For instance, studies on 1,3,5-triazines have shown that they can undergo concerted nucleophilic aromatic substitution reactions. nih.gov

Tautomerism and its Impact on Reactivity and Structure

For this compound, the presence of the amino group at the 3-position introduces the possibility of tautomerism. The compound can exist in both the amino and imino forms. The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. curtin.edu.au

Studies on the closely related 3-amino-1,2,4-triazin-5-one have shown through computational analysis that the 3-amino tautomer is the most stable form. nih.gov Similarly, for 3(5)-amino-1,2,4-triazoles, the 5-amino tautomer is generally electronically preferred. curtin.edu.au In the case of 5-amino-3-(het)aryl-1,2,4-triazoles, the 5-amino form was found to be the predominant tautomer in a DMSO solution. researchgate.net Based on these findings, it is highly probable that this compound exists predominantly in the amino form.

The tautomeric form of the molecule can have a significant impact on its reactivity. For example, the lone pair of electrons on the exocyclic amino group contributes to the electron density of the triazine ring, which can influence its reactivity in electrophilic and nucleophilic reactions. The protonation state and the site of protonation can also be affected by the tautomeric equilibrium, which in turn affects the molecule's behavior in different chemical environments.

Table 3: Predominant Tautomeric Forms in Related Amino-Azole/Azine Systems

| Compound | Predominant Tautomer | Method of Determination | Reference |

| 3-Amino-1,2,4-triazin-5-one | 3-Amino | Ab initio calculations | nih.gov |

| 3(5)-Amino-5(3)-(het)aryl-1,2,4-triazoles | 5-Amino | NMR spectroscopy, X-ray crystallography | curtin.edu.au |

| 5-Amino-3-(het)aryl-1,2,4-triazoles | 5-Amino | NMR spectroscopy (in DMSO) | researchgate.net |

Solvent Effects on Molecular Structure and Reactivity

The choice of solvent can have a profound effect on the molecular structure and reactivity of this compound. Solvents can influence the position of the tautomeric equilibrium, the rate of reactions, and even the reaction pathway.

In the context of nucleophilic substitution reactions to form 5-arylamino-1,2,4-triazines, it has been demonstrated that these reactions can proceed efficiently under solvent-free conditions at high temperatures. rsc.orgresearchgate.net However, the use of a solvent like toluene (B28343) has also been reported, indicating that the reaction can be carried out in a non-polar aprotic medium, albeit potentially at a lower temperature. rsc.org The ability to perform the reaction without a solvent is advantageous from a green chemistry perspective.

The polarity of the solvent can also influence the stability of different tautomers. In more polar solvents, tautomers with a greater dipole moment may be stabilized. For 3(5)-amino-1,2,4-triazoles, the tautomeric equilibrium was studied in different solvents, highlighting the role of the medium in determining the predominant form. curtin.edu.au While specific data for this compound is not available, it is reasonable to expect that solvent polarity would play a role in its tautomeric preference and, consequently, its reactivity.

Structure Activity Relationship Sar Investigations of 5 4 Methylphenyl 1,2,4 Triazin 3 Amine Analogues

Design Principles for SAR Studies in 1,2,4-Triazine-3-amine Series

The design of SAR studies for the 1,2,4-triazine-3-amine series is guided by established medicinal chemistry principles and computational modeling techniques. A primary strategy involves the systematic modification of substituents at the three main positions of the triazine ring: C3, C5, and C6. The goal is to probe the steric, electronic, and hydrophobic requirements of the target receptor's binding site. nih.gov

Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are instrumental in this process. nih.gov Techniques like comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) help to create predictive models that correlate the structural features of the molecules with their biological activity. nih.govrsc.org These models generate contour maps that highlight regions where modifications are likely to improve or diminish activity, thereby guiding the rational design of new analogues. rsc.org For instance, these studies can reveal the importance of hydrogen bonds formed by the triazine structure and hydrophobic interactions with key residues in the binding site of a target protein. nih.govrsc.org

Another key design principle is the exploration of molecular diversity. This is achieved by introducing a wide range of functional groups at the key positions of the triazine core. researchgate.net For the 3-amino group, modifications can include alkylation or acylation. For the 5-aryl moiety, substituents with varying electronic properties (electron-donating vs. electron-withdrawing) and sizes are introduced to map the binding pocket. nih.gov

Influence of Substituents at Position 5 (4-Methylphenyl Moiety) on Biological Efficacy

The substituent at the C5 position of the 1,2,4-triazine (B1199460) ring plays a critical role in determining biological efficacy, often by engaging in specific interactions within a distinct pocket of the target receptor. nih.gov In the parent compound, this position is occupied by a 4-methylphenyl (tolyl) group. SAR studies on related 3,5,6-trisubstituted 1,2,4-triazines have shown that both the nature and position of substituents on this aryl ring can significantly modulate activity.

Research on G-protein-coupled receptor 84 (GPR84) antagonists, which share the 1,2,4-triazine core, provides insights into the potential impact of modifying the C5-aryl group. nih.gov Molecular docking studies suggest that the 5-aryl substituent binds in a specific pocket, and modifications can alter the binding affinity. nih.gov For example, altering the electronics and sterics of this ring can lead to significant changes in potency.

The following table, based on SAR data from a series of GPR84 antagonists with a 1,2,4-triazine core, illustrates how modifications to an aryl ring at the 5- or 6-position can influence antagonist potency (pIC₅₀). While not specific to 5-(4-Methylphenyl)-1,2,4-triazin-3-amine, these findings demonstrate the sensitivity of the C5-position to substitution.

| Compound Series | Substituent on 5- or 6-Aryl Ring | Relative Potency/Observation | Reference |

|---|---|---|---|

| GPR84 Antagonists | 4-Methoxyphenyl | High affinity, serves as a reference point in many studies. | nih.gov |

| GPR84 Antagonists | 4-Fluorophenyl | Potency is often maintained or slightly altered, indicating tolerance for small, electron-withdrawing groups. | nih.gov |

| GPR84 Antagonists | 4-Chlorophenyl | Generally shows good potency, suggesting the binding pocket accommodates larger halogens. | nih.gov |

| GPR84 Antagonists | Unsubstituted Phenyl | Often results in a decrease in potency compared to substituted analogues, highlighting the importance of substituents for optimal binding. | nih.gov |

These examples underscore that substituents on the C5-phenyl ring are crucial for activity. The 4-methyl group in the parent compound likely contributes to favorable hydrophobic interactions within the binding pocket. Replacing it with other groups, such as halogens or methoxy (B1213986) groups, or altering its position on the ring, would be a key strategy in optimizing the lead compound.

Role of the 3-Amino Group and its Modifications in Receptor Binding and Activity

The 3-amino group is a critical functional group in many biologically active 1,2,4-triazine derivatives, primarily due to its ability to act as a hydrogen bond donor. nih.gov This interaction often serves to anchor the ligand within the active site of the target receptor, contributing significantly to binding affinity.

In studies of 3-amino-1,2,4-triazin-5(2H)-one derivatives as Fyn kinase inhibitors, molecular modeling has shown that the 3-amino group can form a key hydrogen bond with the hydroxyl group of a threonine residue (T342) in the kinase's active site. nih.gov The planarity of the aminotriazinone system, resulting from conjugation between the amino group and the aromatic rings, further stabilizes this interaction. nih.gov

Modifying this amino group is a common strategy in SAR studies to probe its importance and potentially improve activity or other properties.

Potential Modifications and Their Predicted Impact:

N-Alkylation: Introducing small alkyl groups (e.g., methyl) may be tolerated if the binding pocket has available space, but larger groups could introduce steric hindrance and disrupt the crucial hydrogen bond.

N-Acylation: Converting the amine to an amide would alter its hydrogen bonding capacity (reducing donor capability while adding an acceptor) and increase steric bulk, which could negatively impact binding.

Replacement: Substituting the amino group with other functionalities like a hydroxyl or thiol group would change the nature of the hydrogen bonding and could drastically alter the binding mode and affinity.

The following table summarizes the general role of the 3-amino group and the likely consequences of its modification based on principles observed in related heterocyclic compounds.

| Modification | Structural Change | Predicted Effect on Receptor Binding | Reference Principle |

|---|---|---|---|

| None (Primary Amine) | -NH₂ | Acts as a hydrogen bond donor, crucial for anchoring the molecule in the active site. | nih.gov |

| N-Methylation | -NHCH₃ | Maintains one hydrogen bond donor site but adds steric bulk. Activity may decrease if the pocket is constrained. | nih.gov |

| N,N-Dimethylation | -N(CH₃)₂ | Eliminates hydrogen bond donor capability, likely leading to a significant loss of activity. | nih.gov |

| N-Acetylation | -NHC(O)CH₃ | Reduces hydrogen bond donor strength and introduces a larger, planar group, which may cause steric clashes and loss of affinity. | researchgate.net |

Stereochemical Considerations and Regioisomeric Effects on Activity

When synthesizing 1,2,4-triazines with different substituents at the C5 and C6 positions, regioisomers are often produced. nih.gov This occurs when an unsymmetrical 1,2-dicarbonyl compound is condensed with an acid hydrazide. nih.gov The resulting mixture contains two distinct regioisomers where the positions of the C5 and C6 substituents are swapped. It is essential to separate these isomers to evaluate their biological activities independently, as they frequently exhibit different potencies. nih.gov

The difference in activity between regioisomers arises because the C5 and C6 substituents may bind in separate and distinct pockets within the receptor's active site. nih.gov One pocket may be more accommodating to a particular substituent than the other, leading to a difference in binding affinity and, consequently, biological activity. For example, in the development of GPR84 antagonists, regioisomers were separated using chromatographic techniques, and their distinct activities were confirmed. nih.gov The accurate structural assignment of these isomers often requires advanced analytical methods such as X-ray crystallography. nih.gov

While the parent compound this compound does not have a substituent at the C6 position and thus does not have regioisomers of this type, this principle is highly relevant when designing new analogues. Introducing a substituent at C6 to probe that region of the binding site would necessitate the separation and individual testing of the resulting 5,6-disubstituted regioisomers to establish a clear SAR.

Computational Chemistry and in Silico Modeling for 5 4 Methylphenyl 1,2,4 Triazin 3 Amine Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and energetics of molecules. For 1,2,4-triazine (B1199460) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G* or 6-31G(d,p), are employed to elucidate a variety of physicochemical parameters. worldscientific.comnih.gov These calculations provide a detailed understanding of the molecule's intrinsic properties, which are crucial for its reactivity and interactions with biological targets.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. scispace.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, offering insights into how the molecule will interact with receptor sites. worldscientific.com DFT is also used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from X-ray crystallography. mdpi.com

Table 1: Key Parameters from DFT Calculations on 1,2,4-Triazine Derivatives

| Parameter | Description | Significance in Drug Research |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons; important for charge-transfer interactions. worldscientific.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons; crucial for understanding reactivity. worldscientific.com |

| HOMO-LUMO Gap (Eg) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, stability, and polarizability. A smaller gap often implies higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifies positive (nucleophilic) and negative (electrophilic) regions, predicting interaction sites. worldscientific.com |

| Optimized Geometry | The lowest energy conformation of the molecule. | Provides accurate bond lengths and angles, essential for docking studies and understanding steric factors. mdpi.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in structure-based drug design for identifying and optimizing potential drug candidates. Derivatives of 5-(4-Methylphenyl)-1,2,4-triazin-3-amine have been studied for their interactions with several important biological targets.

G-Protein-Coupled Receptor 84 (GPR84): The 1,2,4-triazine scaffold is a core component of potent and selective competitive antagonists for GPR84, a receptor implicated in inflammatory and fibrotic diseases. acs.orgnih.gov Docking studies using homology models of human GPR84 have revealed potential binding poses for these antagonists. nih.gov In a representative docking pose, the 1,2,4-triazine ring and its substituents form key interactions within the receptor's binding pocket. For instance, an anisole (B1667542) substituent at the 6-position of the triazine can form π–π interactions with phenylalanine residues (e.g., Phe101, Phe335) and a cation−π interaction with an arginine residue (Arg172). acs.org Additionally, hydrogen bonds may form between the ligand and residues like Ser169 in the extracellular loop. acs.org

Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1): The 3-amino-1,2,4-triazine structure is the basis for a library of potent and selective inhibitors of PDK1, a key enzyme in cancer cell metabolism. unipd.itnih.gov Molecular modeling studies suggest that these derivatives can fit effectively into the ATP-binding site of PDK1, thereby inhibiting its catalytic activity. nih.gov The interaction with this pocket is crucial for disrupting the metabolic pathways that highly aggressive cancers rely on.

Adenosine (B11128) A2A Receptor: As antagonists of the adenosine A2A receptor, 1,2,4-triazine derivatives have potential applications in treating conditions like Parkinson's disease. acs.org Structure-based drug design, aided by X-ray crystal structures of the receptor, has elucidated the binding mode. acs.org The amino-triazine core typically forms hydrogen bonds with key residues such as asparagine (Asn253), while other parts of the molecule access deeper regions of the orthosteric binding cavity, mimicking the natural ligand adenosine. acs.org

Table 2: Summary of Molecular Docking Interactions for 1,2,4-Triazine Scaffolds

| Target Receptor | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| GPR84 | Phe101, Phe335, Arg172, Ser169 | π–π stacking, Cation−π, Hydrogen bonding | acs.org |

| PDK1 | ATP-binding site residues | Not specified | nih.gov |

| A2A Receptor | Asn253, His278 | Hydrogen bonding | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or property descriptors of a set of compounds with their biological activities. jocpr.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com

For 1,2,4-triazine derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. worldscientific.comnih.gov The process involves several steps:

Data Set Selection: A series of structurally related 1,2,4-triazine compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as electronic (e.g., HOMO/LUMO energies from DFT), steric, topological, or thermodynamic descriptors. worldscientific.comjocpr.com

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the most relevant descriptors to the biological activity. thaiscience.info

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model development. nih.gov

QSAR models for triazine derivatives have demonstrated good predictability, with high correlation coefficients (r²) and cross-validation coefficients (q²), indicating their robustness. rsc.orgrsc.org These models can reveal which structural features positively or negatively influence activity, providing a rational basis for further structural modifications.

| Topological | Connectivity Indices | Atomic connectivity and branching. mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Conformational Analysis and Molecular Dynamics (MD) simulations offer a dynamic view. Conformational analysis explores the energetically accessible three-dimensional arrangements (conformations) of a molecule, which is crucial as the molecule's shape dictates its ability to bind to a receptor. mdpi.com

Molecular Dynamics simulations build upon this by simulating the movements of atoms in the ligand-receptor complex over time. nih.gov For 1,2,4-triazine derivatives, MD simulations are used to:

Assess Binding Stability: MD simulations can verify the stability of the binding pose predicted by docking. By observing the trajectory over nanoseconds, researchers can confirm if the key interactions are maintained. rsc.orgnih.gov

Refine Binding Poses: The dynamic nature of the simulation can allow for minor adjustments in the ligand's position, leading to a more accurate representation of the binding mode.

Calculate Binding Free Energy: Advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to calculate the binding free energy, providing a more quantitative prediction of ligand affinity. nih.gov

Studies on 1,2,4-triazine derivatives have used MD simulations to confirm the stability of the ligand within the active site of targets like the human D-amino acid oxidase (h-DAAO) and lanosterol (B1674476) 14-demethylase (CYP51), highlighting the importance of specific hydrogen bonds and hydrophobic interactions. rsc.orgnih.gov These simulations provide a deeper understanding of the structural and energetic basis of molecular recognition.

Future Research Directions and Potential Applications in Chemical Biology

Rational Design and Optimization of Novel 1,2,4-Triazine (B1199460) Scaffolds

The rational design of new molecules based on the 5-(4-Methylphenyl)-1,2,4-triazin-3-amine scaffold is a promising avenue for discovering compounds with enhanced biological activity and selectivity. The 1,2,4-triazine ring system is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical properties. ijpsr.infojmchemsci.com Structure-activity relationship (SAR) studies on various 1,2,4-triazine derivatives have shown that substitutions at different positions of the triazine ring and its appended phenyl groups can dramatically influence their biological targets and potency. nih.govnih.gov

Future optimization strategies for derivatives of this compound could involve:

Substitution on the phenyl ring: The 4-methyl group on the phenyl ring can be replaced with other functional groups (e.g., halogens, nitro groups, methoxy (B1213986) groups) to alter electronic properties and steric bulk, potentially improving target affinity and selectivity. mdpi.com

Functionalization of the triazine core: Direct substitution on the carbon atom at the 6-position of the triazine ring offers another site for diversification to explore new binding interactions with target proteins. nih.gov

These design principles can guide the synthesis of a library of analogues, which can then be screened for various biological activities.

| Position of Modification | Type of Substituent | Potential Impact on Activity | Literature Example (Target) |

| 3-amino group | Acyl, Alkyl groups | Altered hydrogen bonding, lipophilicity | Anticonvulsant activity nih.gov |

| 5-phenyl ring (para-position) | Halogens, Alkoxy groups | Modified electronic properties, target selectivity | STAT3 Pathway Inhibition nih.gov |

| 6-position of triazine ring | Aryl, Heteroaryl groups | Introduction of new binding motifs, enhanced potency | Adenosine (B11128) A2A Antagonism nih.gov |

This table is illustrative and based on general findings for the 1,2,4-triazine class.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. Developing this compound into a chemical probe could enable the identification and characterization of its cellular targets. To function as a probe, the core molecule must be appended with a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photo-crosslinker to covalently capture binding partners. researchgate.net

The development of triazine-based imaging probes, for example, has been demonstrated for applications like positron emission tomography (PET). acs.orgnih.govnih.gov This involves conjugating the triazine scaffold to a chelating agent that can coordinate a radionuclide. For this compound, a reactive handle (e.g., an alkyne or azide (B81097) for click chemistry, or a carboxylic acid for amide coupling) would first need to be installed on the molecule. This modification should be designed to minimize disruption of the compound's native biological activity.

| Probe Type | Reporter Group | Application | Required Modification to Parent Compound |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Cellular imaging, target localization | Linker arm with a reactive handle for conjugation |

| Affinity Probe | Biotin | Target pull-down and identification (proteomics) | Linker arm with a reactive handle for biotinylation |

| Photo-affinity Probe | Diazirine, Benzophenone | Covalent cross-linking to target proteins | Installation of a photo-reactive group |

| PET Imaging Probe | Radionuclide Chelator (e.g., DOTA) | In vivo imaging of target distribution | Linker arm for conjugation to the chelator nih.gov |

This table outlines potential strategies for converting this compound into various chemical probes.

Integration with Bioorthogonal Chemistry for Live Cell Applications

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. acs.org The 1,2,4-triazine scaffold has emerged as a valuable tool in this field. nih.govresearchgate.net Specifically, 1,2,4-triazines can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles, such as trans-cyclooctenes (TCO). nih.gov This reaction is highly specific and proceeds rapidly under physiological conditions, making it ideal for live-cell labeling. researchgate.net

Compared to the more widely used 1,2,4,5-tetrazines, 1,2,4-triazines exhibit greater stability in biological media, which is a significant advantage for long-term experiments. nih.govnih.gov To harness this for live-cell applications, this compound could be incorporated into biomolecules (e.g., as a non-canonical amino acid) or used as a labeling reagent that targets a specific cellular component. escholarship.orgproquest.com Subsequent introduction of a TCO-functionalized probe (e.g., a fluorescent dye or a drug molecule) would then allow for visualization or perturbation of the target in its native environment.

| Bioorthogonal Pair | Key Features | Potential Application |

| 1,2,4-Triazine + trans-cyclooctene (B1233481) (TCO) | High stability of triazine, fast kinetics | Live-cell imaging, protein labeling nih.gov |

| 1,2,4-Triazine + Bicyclononyne (BCN) | Moderate reactivity, good stability | Tandem labeling with other bioorthogonal reactions |

This table compares potential bioorthogonal reaction partners for a functionalized this compound.

Exploration of Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target to guide the design of novel inhibitors or modulators. nih.gov This approach has been successfully applied to various 1,2,4-triazine derivatives to develop potent and selective inhibitors for a range of protein targets, including kinases, cyclooxygenases (COX), and microbial enzymes. nih.govfrontiersin.orgtandfonline.com

For this compound, an initial step would be to identify its biological target(s) through techniques such as thermal shift assays, affinity chromatography, or computational target prediction. Once a target is identified and its 3D structure is known (either through X-ray crystallography or cryo-electron microscopy), molecular docking studies can be performed. nih.govrsc.org These computational simulations can predict the binding mode of this compound within the active site of the target protein.

The insights gained from docking studies can then guide the rational design of new derivatives with improved binding affinity and selectivity. For example, if the docking model reveals an unoccupied hydrophobic pocket near the 4-methylphenyl group, analogues with larger hydrophobic substituents could be synthesized to fill this pocket and enhance binding.

| Target Class | Key Interactions Observed with 1,2,4-Triazines | SBDD Outcome |

| Protein Kinases | Hydrogen bonds with hinge region residues | Potent and selective inhibitors (e.g., for PLK1) researchgate.net |

| Adenosine Receptors | H-bonding and stacking interactions in the orthosteric pocket | Selective A2A antagonists nih.gov |

| h-DAAO | Hydrogen bonds via the triazine core and hydrophobic interactions | Novel inhibitors for schizophrenia treatment nih.govrsc.org |

| mTOR | Interactions with the ATP-binding site | Potential anticancer agents nih.gov |

This table summarizes findings from SBDD studies on other 1,2,4-triazine derivatives, illustrating the potential of this approach.

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methylphenyl)-1,2,4-triazin-3-amine, and how can reaction conditions be tailored to improve yield?

Answer:

- Methodology:

- Solvent-free synthesis: Adapted from triazine derivatives, a solvent-free approach can be explored by reacting nitrile precursors with guanidine analogs under controlled heating (120–150°C) to form the triazine core .

- One-pot synthesis: Utilize a sequential reaction protocol where 4-methylphenyl nitrile undergoes cyclocondensation with amidrazones or thioureas, followed by deprotection/amination steps. This minimizes intermediate isolation and improves efficiency .

- Yield optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of nitrile to guanidine) and use catalysts like KCO to enhance cyclization .

Q. How can the molecular structure of this compound be confirmed experimentally?

Answer:

- Techniques:

- X-ray crystallography: Resolve crystal structure to confirm bond lengths, angles, and substituent positions. Compare with related triazin-3-amine derivatives (e.g., 5-phenyl analogs) .

- NMR spectroscopy: Analyze H and C NMR spectra for characteristic peaks:

- Triazine ring protons (δ 8.5–9.5 ppm for aromatic protons).

- Methylphenyl group (δ 2.3–2.5 ppm for CH) .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

Answer:

- Solubility: Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Conduct solubility tests at 25°C using UV-Vis spectroscopy to quantify solubility limits .

- Stability: Store under inert gas (N/Ar) at –20°C to prevent oxidation. Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Q. What biological activities have been reported for structurally similar triazin-3-amine derivatives?

Answer:

- Adenosine receptor antagonism: Derivatives like 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine exhibit potent adenosine A receptor inhibition, suggesting potential for neurological or cancer research .

- Antimicrobial activity: Fluorobenzyl-substituted triazoles show efficacy against Gram-positive bacteria (e.g., S. aureus), indicating possible structure-activity relationships (SAR) for optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for triazin-3-amine derivatives?

Answer:

- Root-cause analysis: Compare reaction parameters (temperature, solvent purity, catalyst loading) across studies. For example, solvent-free methods may yield higher purity but require stricter temperature control .

- Reproducibility protocols: Standardize inert atmosphere conditions (e.g., Schlenk line) and reagent drying (molecular sieves for nitriles) to minimize variability .

Q. What strategies are effective for studying structure-activity relationships (SAR) in triazin-3-amine analogs?

Answer:

- Substituent variation: Synthesize analogs with electron-withdrawing (e.g., –Cl, –CF) or electron-donating (–OCH) groups at the 4-methylphenyl position. Test bioactivity in cellular assays (e.g., IC for receptor binding) .

- Computational modeling: Use DFT calculations to correlate substituent effects with triazine ring planarity and H-bonding capacity, as seen in 5-phenyl-1,2,4-triazol-3-amine derivatives .

Q. How should researchers design experiments to evaluate the compound’s metabolic stability?

Answer:

- In vitro assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Monitor CYP450-mediated oxidation by adding NADPH cofactors .

- Metabolite identification: Use high-resolution tandem MS (HRMS/MS) to detect hydroxylation or demethylation products, common in triazine metabolism .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?

Answer:

- HPLC-UV/Vis: Develop a gradient method with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Validate linearity (1–100 µg/mL) and LOD/LOQ .

- LC-MS/MS: Employ MRM transitions for enhanced sensitivity in biological samples (e.g., plasma protein binding studies) .

Q. How can researchers address discrepancies in biological activity data across different cell lines?

Answer:

- Cell line validation: Use isogenic cell lines (e.g., wild-type vs. receptor-knockout) to confirm target specificity. For example, test adenosine receptor antagonism in HEK293-A vs. HEK293-WT cells .

- Assay normalization: Include positive controls (e.g., ZM241385 for A assays) and normalize data to cell viability (MTT assay) .

Q. What mechanistic insights can be gained from studying the compound’s photodegradation?

Answer:

- Degradation pathways: Expose to UV light (254 nm) and analyze by LC-MS to identify photoproducts (e.g., ring-opening or oxidation products). Compare with thermal degradation profiles .

- Stabilization strategies: Add antioxidants (e.g., BHT) or use amber glassware to mitigate light-induced decomposition during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.